molecular formula C12H13BBrNO4 B13351680 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B13351680
M. Wt: 325.95 g/mol
InChI Key: LPIBQOUUDWJAFL-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dioxazaborocane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the formation of the dioxazaborocane ring. For example, the bromination of a phenyl derivative can be achieved using hydrobromic acid under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound, while in a substitution reaction, the product would be a derivative with a different substituent replacing the bromine atom.

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. For example, in coupling reactions, the boron atom plays a crucial role in the transmetalation step, where it transfers an organic group to a metal catalyst . This process is essential for the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Bromomethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13BBrNO4

Molecular Weight

325.95 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H13BBrNO4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,6-8H2,1H3

InChI Key

LPIBQOUUDWJAFL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CBr

Origin of Product

United States

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